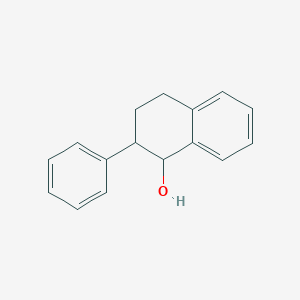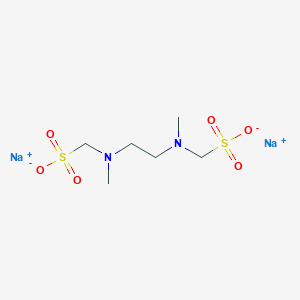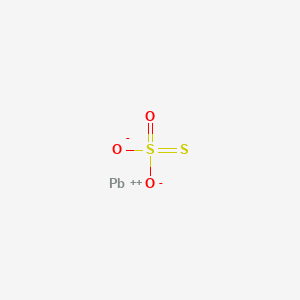
トリクロロ(ペンタメチルシクロペンタジエニル)チタン(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis Trichloro(pentamethylcyclopentadienyl)titanium(IV) complexes have been synthesized through various methods. For example, complexes with N2S2 and S2O2 donor ligands derived from o-aminobenzenethiol have been synthesized and exhibit octahedral geometries by planar coordination, influenced by the coordination behavior of the central titanium atom (Pathak, Mittal, & Shukla, 1995).
Molecular Structure Analysis The crystal and molecular structure of related titanium complexes, such as bis(pentamethylcyclopentadienyl)dichlorotitanium(IV), has been determined by single-crystal X-ray diffraction techniques, revealing a distorted tetrahedral configuration around the titanium atom (McKenzie, Sanner, & Bercaw, 1975).
Chemical Reactions and Properties Trichloro(pentamethylcyclopentadienyl)titanium(IV) complexes have shown activity in styrene polymerization, indicating their usefulness in catalytic systems. The synthesis of fully substituted complexes demonstrates their reactivity and potential in polymerization processes (Zemánek et al., 2001).
Physical Properties Analysis The preparation and characterization of derivatives like titanium pentamethylcyclopentadienyl trialkyls have been explored. Their easy synthesis through conventional alkylation of the trichloro analogue and subsequent structural analysis provide insights into their physical properties and interaction mechanisms (Mena et al., 1986).
Chemical Properties Analysis Studies have focused on understanding the chemical behavior and catalytic properties of pentamethylcyclopentadienyl titanium complexes in various reactions, such as the polymerization of ethylene and cyclic olefins, showcasing their diverse reactivity and potential applications in industrial processes (van der Ende et al., 2017).
科学的研究の応用
有機合成の触媒
トリクロロ(ペンタメチルシクロペンタジエニル)チタン(IV)は、有機合成における触媒として広く使用されています . この化合物は、様々な化学反応を加速し、反応の効率と選択性を高める上で重要な役割を果たしています .
オレフィン重合
この化合物は、オレフィン重合に頻繁に使用されています . これは、1つ以上の炭素-炭素二重結合を持つ炭化水素であるオレフィンからポリマーを形成する際に役立ちます .
オレフィン環化
トリクロロ(ペンタメチルシクロペンタジエニル)チタン(IV)は、オレフィン環化にも使用されます . このプロセスは、様々な医薬品やファインケミカルの製造に不可欠な、直鎖状オレフィンを環状化合物に変換することを含みます .
オレフィン挿入反応
このチタン化合物は、オレフィン挿入反応に使用されます . これらの反応は、多くの合成手順における重要なステップである、金属-炭素結合へのオレフィンの挿入を伴います .
不斉合成
<a data-citationid="07a2ba90-384b-3272-6d0b-6ec26440a48f-2
作用機序
Target of Action
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Trichloro(pentamethylcyclopentadienyl)titanium(IV) facilitates chemical reactions by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary bonds that allow the reactants to come together and react more easily .
Biochemical Pathways
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is involved in various organic synthesis reactions, including alkene polymerization , alkene cyclization , and alkene insertion reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency .
Pharmacokinetics
It’s important to note that this compound is sensitive to moisture and reacts with water, producing toxic hydrogen chloride gas .
Result of Action
The primary result of Trichloro(pentamethylcyclopentadienyl)titanium(IV)'s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed at a faster rate or under milder conditions than would be possible without its presence .
Action Environment
The efficacy and stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be influenced by environmental factors. For instance, it should be stored and handled away from air and moisture, as it reacts with water to produce toxic hydrogen chloride gas . Proper protective equipment, including chemical-resistant gloves and eye protection, should be used when handling this compound .
Safety and Hazards
将来の方向性
The reaction of pentamethylcyclopentadienyl titanium trichloride (Cp*TiCl3) with lithium N, N -bis {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}amide resulted in the formation of chlorido [η 3 - N- {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}- N- (6-C 6 H 4)pyrid-2-yl)amido]pentamethylcyclopentadienyltitanium (Ti-1). This novel pentamethylcyclopentadienyl titanium (IV) amido alkyl complex has shown propensity to homo- and copolymerize ethylene with cyclic olefins such as cyclopentene or norborn-2-ene .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be achieved through the reaction of pentamethylcyclopentadiene with titanium tetrachloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Titanium tetrachloride", "Lewis acid catalyst" ], "Reaction": [ "Add pentamethylcyclopentadiene to a flask", "Add titanium tetrachloride to the flask", "Add a Lewis acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Evaporate the solvent to obtain the product Trichloro(pentamethylcyclopentadienyl)titanium(IV)" ] } | |
CAS番号 |
12129-06-5 |
分子式 |
C10H15Cl3Ti- |
分子量 |
289.4 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+3/p-3 |
InChIキー |
IPRROFRGPQGDOX-UHFFFAOYSA-K |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |
正規SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















